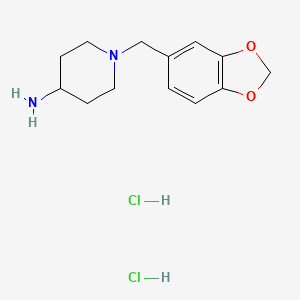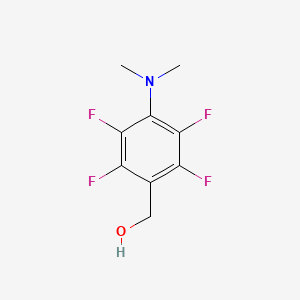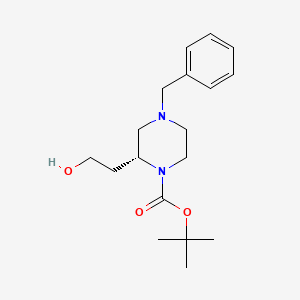
(2E)-N-Methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-Methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide, also known as (2E)-N-methoxy-3-(3-methoxyphenyl)prop-2-en-1-amide or 2E-MMPMA, is a synthetic compound derived from a variety of sources, including plant-based compounds. It has been studied for its potential therapeutic activity in a range of areas, including cancer, inflammation, and neurological disorders.
科学研究应用
2E-MMPMA has been studied for its potential therapeutic activity in a range of areas, including cancer, inflammation, and neurological disorders. In particular, it has been studied for its potential use as an anti-cancer agent, with research suggesting that it may be effective in the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, 2E-MMPMA has been studied for its potential anti-inflammatory activity, with research suggesting that it may be effective in the treatment of various types of inflammation, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, 2E-MMPMA has been studied for its potential neuroprotective activity, with research suggesting that it may be effective in the treatment of various types of neurological disorders, including Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of 2E-MMPMA is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins, lipids, and carbohydrates. Additionally, it is believed to act by modulating the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, it is believed to act by modulating the activity of certain transcription factors, including NF-κB and c-Myc.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-MMPMA have been studied in a variety of cell types and animal models. In general, the compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, it has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cell lines. Furthermore, it has been found to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. Finally, it has been found to reduce the progression of Alzheimer’s disease and Parkinson’s disease in animal models.
实验室实验的优点和局限性
2E-MMPMA has a number of advantages and limitations for use in laboratory experiments. The main advantage of the compound is its low cost and availability, which makes it an attractive option for use in research. Additionally, the compound is relatively stable, making it easy to store and handle. However, the compound is not water-soluble, which can make it difficult to use in certain experiments. Furthermore, the compound has a relatively short half-life, which can make it difficult to study its effects over a long period of time.
未来方向
The potential therapeutic applications of 2E-MMPMA are still being explored, and there are a number of potential future directions for research. These include further studies into the compound’s anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, further studies into the compound’s mechanism of action and its effects on other diseases and disorders are needed. Finally, further studies into the compound’s toxicity and safety profile are needed to ensure its safe use in humans.
合成方法
2E-MMPMA is synthesized through a variety of methods, including a three-step synthesis involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with N-methyl-2-pyrrolidone and then with methoxyamine hydrochloride. Other methods include the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with N-methyl-2-pyrrolidinone and then with methoxyamine hydrochloride. The synthesis of 2E-MMPMA has also been reported using a four-step synthesis involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with N-methyl-2-pyrrolidinone, methoxyamine hydrochloride, and benzyl chloride.
属性
IUPAC Name |
(E)-N-methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(16-3)12(14)8-7-10-5-4-6-11(9-10)15-2/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQNVIZPSYKEFZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


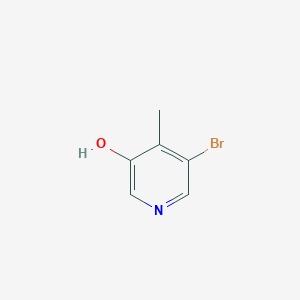
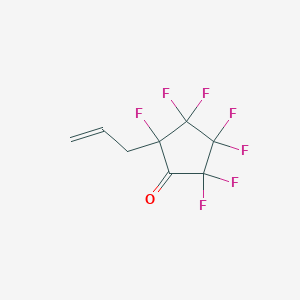

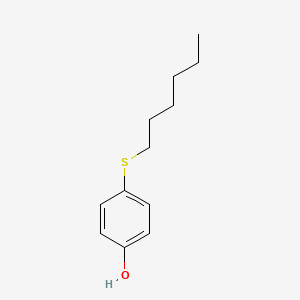
![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)




